Tris(3-fluorophenyl)gallane

Description

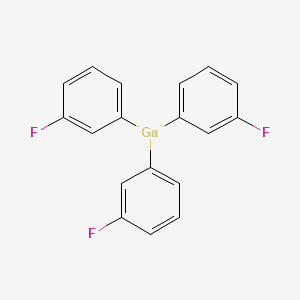

Tris(3-fluorophenyl)gallane (Ga(C₆H₄F-3)₃) is an organogallium compound featuring three 3-fluorophenyl groups bonded to a central gallium atom. This compound belongs to the broader class of triaryl- and trialkylgallium derivatives, which are of interest in coordination chemistry, catalysis, and materials science due to their tunable electronic and steric properties. However, direct experimental data on its synthesis, structure, and reactivity remain sparse in the literature.

Properties

CAS No. |

58448-13-8 |

|---|---|

Molecular Formula |

C18H12F3Ga |

Molecular Weight |

355.0 g/mol |

IUPAC Name |

tris(3-fluorophenyl)gallane |

InChI |

InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChI Key |

FZKWZQGXSFNQIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

GaCl3+3C6H4F-MgBr→Ga(C6H4F)3+3MgBrCl

Industrial Production Methods

While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxide derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Gallium oxide derivatives.

Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Tris(3-fluorophenyl)gallium has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organogallium compounds.

Biology: Potential use in biological imaging due to its unique electronic properties.

Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.

Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Gallium Compounds

The following table summarizes key structural, electronic, and functional differences between tris(3-fluorophenyl)gallane and analogous gallium compounds:

Electronic and Steric Effects

- Fluorinated vs. Alkyl/Amino Substituents: The 3-fluorophenyl groups in Ga(C₆H₄F-3)₃ confer greater electron-withdrawing character compared to alkyl (e.g., C₄H₉) or amino (e.g., NMe₂) ligands. This increases the Lewis acidity of gallium, making it more reactive toward substrates like N₂ or CO₂ . In contrast, tris(dimethylamino)gallane exhibits reduced Lewis acidity due to the strong σ-donor nature of NMe₂ ligands, limiting its catalytic utility .

- Perfluoroalkyl vs. Aryl Fluorine : Tris(pentafluoroethyl)gallane ([Ga(C₂F₅)₃]) demonstrates higher thermal stability (decomposition >473 K) compared to aryl-substituted analogs, attributed to the robust Ga–C bonds and steric shielding by bulky C₂F₅ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.